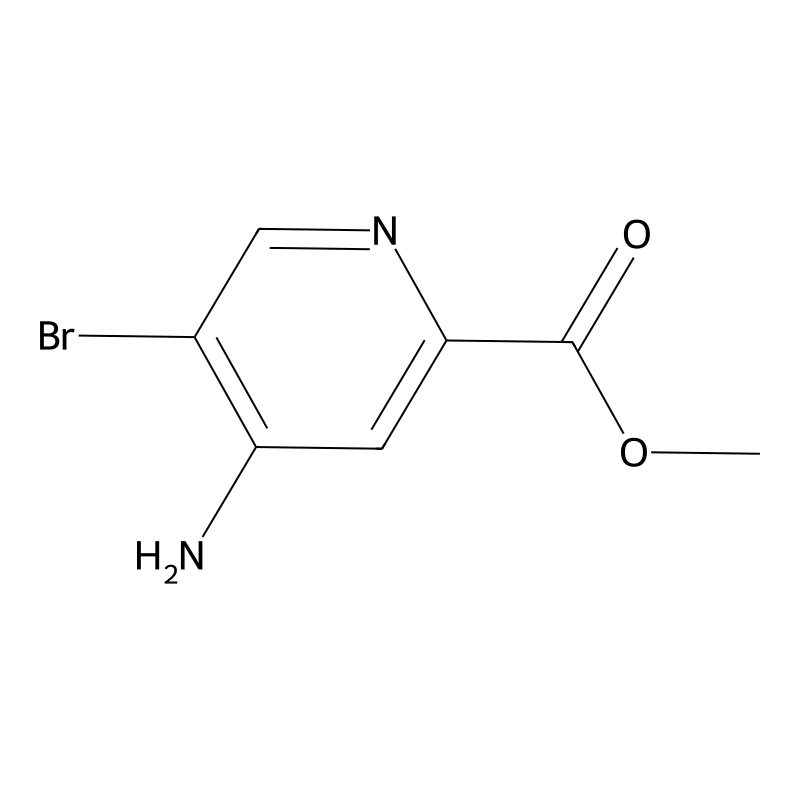

Methyl 4-amino-5-bromopicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

“Methyl 4-amino-5-bromopicolinate” is a chemical compound with the CAS Number: 1782230-72-1 . It’s often used as a synthetic intermediate in the chemical industry .

Synthetic Intermediate

Summary: This compound is often used as a synthetic intermediate in the chemical industry.

Methods: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

Synthesis of Pyrano [3,2-b]pyranone Derivatives

Synthesis of 3-Benzyloxy-4-Bromopicolinate Ester and 3-Benzyloxy-5-Bromopicolinate Ester

Methyl 4-amino-5-bromopicolinate is a chemical compound with the molecular formula C7H8BrN2O2 and a molecular weight of 232.06 g/mol. It features a pyridine ring substituted with an amino group at the 4-position and a bromine atom at the 5-position, along with a methyl ester functional group. This unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents include sodium azide or thiourea in solvents like ethanol or dimethylformamide.

- Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to primary amines using reagents like potassium permanganate or lithium aluminum hydride.

- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds with aryl or vinyl groups.

Research indicates that methyl 4-amino-5-bromopicolinate exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

The exact mechanisms of action are still under investigation, but they likely involve interactions with enzymes or receptors critical for cellular functions.

Methyl 4-amino-5-bromopicolinate can be synthesized through several methods:

- Bromination of Methyl 4-aminopicolinate: This method typically employs bromine or N-bromosuccinimide in solvents like acetic acid or dichloromethane. The reaction conditions must be controlled to achieve selective bromination at the 5-position.

- Industrial Production: Large-scale synthesis often utilizes continuous flow reactors optimized for high yield and purity, ensuring efficient bromination processes.

Methyl 4-amino-5-bromopicolinate has several significant applications:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex organic molecules, particularly in drug discovery.

- Agrochemicals: The compound is investigated for its potential use in developing new agrochemical agents.

- Specialty Chemicals: It is utilized in producing dyes, pigments, and other specialty materials due to its unique chemical properties.

Interaction studies focus on understanding how methyl 4-amino-5-bromopicolinate interacts with various biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Pathway Analysis: Understanding the signaling pathways affected by the compound's biological activity.

Such studies are crucial for elucidating its potential therapeutic effects and optimizing its use in medicinal chemistry.

Methyl 4-amino-5-bromopicolinate can be compared with several similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-5-chloropicolinate | Chlorine atom instead of bromine | Different reactivity due to chlorine's properties |

| Methyl 4-amino-5-iodopicolinate | Iodine atom instead of bromine | Larger size of iodine affects sterics and reactivity |

| Methyl 4-amino-5-fluoropicolinate | Fluorine atom instead of bromine | Fluorine's electronegativity influences interactions |

| Methyl 5-amino-4-bromopicolinate | Amino group at the 5-position | Different substitution pattern affects reactivity |

The presence of the bromine atom in methyl 4-amino-5-bromopicolinate imparts unique chemical behavior compared to its halogenated analogs. Bromine's size and electronegativity significantly influence its reactivity and interactions with other molecules, making it distinct among similar compounds.